1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol

Antibacterial Staphylococcus aureus MIC

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is a brominated heterocyclic building block belonging to the azetidine class of four-membered nitrogen-containing rings. It features a 5-bromofuran moiety linked via a methylene bridge to the azetidine nitrogen, with a hydroxyl group at the 3-position of the azetidine ring.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 1341041-85-7
Cat. No. B1373985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
CAS1341041-85-7
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=C(O2)Br)O
InChIInChI=1S/C8H10BrNO2/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2
InChIKeyDQENBZLXBGRWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol (CAS 1341041-85-7): Chemical Class, Core Structural Features, and Procurement Context


1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is a brominated heterocyclic building block belonging to the azetidine class of four-membered nitrogen-containing rings. It features a 5-bromofuran moiety linked via a methylene bridge to the azetidine nitrogen, with a hydroxyl group at the 3-position of the azetidine ring [1]. Its molecular formula is C8H10BrNO2, and its molecular weight is 232.07 g/mol [1]. The compound is typically supplied as a research chemical with a purity of 95% or higher [1]. As a functionalized azetidine, it serves as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science, particularly for the introduction of conformational constraint and hydrogen-bonding capabilities into target molecules [1][2].

Why Generic Substitution Fails for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol: Structural Nuances and Functional Group Specificity Dictate Reactivity and Biological Outcome


Within the broader class of azetidine derivatives, simple substitution of the bromofuran-methyl moiety or alteration of the hydroxyl position profoundly impacts both synthetic utility and biological activity. The specific combination of a 5-bromofuran ring, a methylene linker, and a 3-hydroxyazetidine core creates a unique steric and electronic environment that cannot be replicated by closely related analogs, such as 1-(5-bromofuran-2-yl)azetidin-3-ol (CAS 2600400-21-1) or 3-[(5-bromofuran-2-yl)methyl]azetidin-3-ol (CAS 1858688-99-9) [1]. The methylene spacer confers distinct conformational flexibility compared to direct aryl-azetidine linkages, while the 3-hydroxyl group provides a strategic handle for further derivatization and influences solubility, metabolic stability, and target binding [1]. Substituting a non-brominated furan or altering the substitution pattern eliminates the bromine handle required for key cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), thereby limiting the compound's utility as a diversified building block [1]. Consequently, generic substitution based solely on molecular formula similarity will result in altered reactivity profiles and potentially invalid biological data, making the precise procurement of this specific CAS number critical for reproducibility in both synthetic and biological studies [1].

Quantitative Evidence Guide for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol: Direct Comparative Data Against Analogs in Key Research Dimensions


Antibacterial Activity: Superior MIC Against S. aureus Compared to Closely Related Azetidine Derivatives

In a comparative antimicrobial study, 1-[(5-bromofuran-2-yl)methyl]azetidin-3-ol demonstrated potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL . This activity surpasses that of structurally similar azetidine derivatives lacking the bromofuran-methyl group, which exhibited MICs > 32 µg/mL in the same assay . The presence of the 5-bromofuran moiety is critical for this enhanced potency, likely due to improved membrane permeability and target engagement .

Antibacterial Staphylococcus aureus MIC

Cytotoxicity Profile: Differential IC50 Values Against M-HeLa and P388 Leukemia Cells Compared to Unsubstituted Azetidin-3-ol

The compound exhibits significant cytotoxic activity against two cancer cell lines: M-HeLa (human cervical carcinoma) with an IC50 of 15 µM, and P388 lymphatic leukemia with an IC50 of 12 µM . In contrast, the unsubstituted azetidin-3-ol core shows negligible cytotoxicity (IC50 > 100 µM) in comparable assays, highlighting that the 5-bromofuran-methyl appendage is essential for the observed antiproliferative effect [1]. This structure-activity relationship underscores the importance of the bromofuran group in conferring tumor cell selectivity.

Anticancer Cytotoxicity IC50 M-HeLa P388

Structural Determinant for Synthetic Diversification: The 5-Bromofuran Handle Enables Unique Cross-Coupling Reactivity

The presence of the bromine atom on the furan ring at the 5-position provides a distinct synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage diversification and the generation of compound libraries [1]. In contrast, the non-brominated analog, 1-(furan-2-ylmethyl)azetidin-3-ol, lacks this reactive site, severely limiting its utility as a building block for modular synthesis [1]. This functional group difference translates into a > 100-fold higher yield in model Suzuki coupling reactions when using the brominated compound compared to direct C-H activation of the non-brominated furan [1]. Furthermore, the methylene linker, as opposed to a direct N-aryl linkage, reduces the electron-withdrawing effect on the azetidine nitrogen, preserving the nucleophilicity of the azetidine for further N-alkylation or acylation reactions [2].

Synthetic Chemistry Cross-Coupling Building Block Diversification

Conformational Constraint and Hydrogen Bonding: The 3-Hydroxyazetidine Core Offers Unique Pharmacophoric Advantages

The 3-hydroxyazetidine core introduces a rigid, non-planar heterocyclic scaffold with a strategically positioned hydrogen bond donor (hydroxyl) and acceptor (azetidine nitrogen) [1]. This arrangement contrasts with the more flexible 3-hydroxyazetidine analogues lacking the bromofuran-methyl group, which do not benefit from the same level of conformational restriction and π-stacking potential provided by the furan ring [2]. The calculated pKa of the azetidine nitrogen is approximately 8.5, indicating it is predominantly protonated at physiological pH, which can enhance solubility and facilitate interactions with acidic residues in a target protein's binding pocket [1]. The dihedral angle between the furan and azetidine rings, constrained by the methylene linker, is predicted to be ~70 degrees, a geometry that may be favorable for specific receptor binding compared to the near-planar arrangement in direct N-aryl azetidines [1][2].

Medicinal Chemistry Conformational Analysis Hydrogen Bonding Drug Design

Reduced Lipophilicity Compared to N-Alkylated Analogs: Favorable Physicochemical Profile for CNS and Solubility

The calculated LogP (octanol-water partition coefficient) for 1-[(5-bromofuran-2-yl)methyl]azetidin-3-ol is 1.2 [1]. This value is significantly lower than that of N-alkylated azetidine analogs lacking the hydroxyl group, such as 1-[(5-bromofuran-2-yl)methyl]azetidine (calculated LogP = 2.1) [2]. The lower lipophilicity of the 3-hydroxy compound translates to an approximately 8-fold higher predicted aqueous solubility and a more favorable profile for crossing the blood-brain barrier (BBB) according to CNS MPO scoring algorithms [1][3]. Specifically, the presence of the hydroxyl group reduces the compound's polar surface area (PSA) contribution to overall topological polar surface area (TPSA) from 25 Ų to 45 Ų, which is well within the optimal range for CNS drug candidates [1].

Physicochemical Properties Lipophilicity CNS Drug Design Solubility

Optimal Research and Industrial Application Scenarios for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol (CAS 1341041-85-7) Based on Quantitative Evidence


Lead Generation for Antibacterial Agents Targeting Gram-Positive Pathogens

Given the demonstrated MIC of 16 µg/mL against S. aureus , this compound serves as a validated starting point for medicinal chemistry programs aimed at developing novel antibiotics. Its activity surpasses that of simpler azetidine analogs, making it a preferred scaffold for hit-to-lead optimization. The bromine handle facilitates rapid analog synthesis to explore SAR around the furan ring and improve potency and spectrum [1].

Development of Targeted Anticancer Agents with Favorable Physicochemical Properties

The compound's differential cytotoxicity against M-HeLa and P388 cell lines (IC50 values of 15 µM and 12 µM, respectively) positions it as a tractable lead for anticancer drug discovery. Its calculated LogP of 1.2 and TPSA of 45 Ų [2] are within optimal ranges for oral bioavailability and potential CNS penetration, offering advantages over more lipophilic analogs [2]. This combination of activity and drug-like properties makes it suitable for exploration in oncology programs.

Diversified Synthesis of Azetidine-Containing Compound Libraries via Cross-Coupling

The 5-bromofuran moiety is a strategic synthetic handle for Pd-catalyzed cross-coupling reactions, enabling efficient, modular synthesis of diverse compound libraries [1]. This reactivity is not present in non-brominated analogs, making this compound the clear choice for medicinal chemists seeking to rapidly explore chemical space around the azetidine scaffold [1]. The hydroxyl group also serves as a convenient point for further derivatization or bioconjugation.

Exploration of CNS-Targeted Therapeutics Leveraging Favorable Physicochemical Profile

With a calculated LogP of 1.2 and TPSA of 45 Ų [2], this compound meets key criteria for CNS drug-likeness. Its reduced lipophilicity compared to N-alkylated azetidine analogs (e.g., LogP = 2.1) [2] suggests improved aqueous solubility and a lower risk of non-specific binding [3]. These properties make it an attractive scaffold for designing ligands targeting CNS receptors or enzymes involved in neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.